The compound is classified under organic compounds, specifically as an indole derivative and a benzonitrile. Its molecular formula is , and it has a molecular weight of approximately 224.27 g/mol. The compound is often sourced from chemical suppliers specializing in organic compounds, such as BenchChem and Sigma-Aldrich, where it is available for research purposes .
The synthesis of 4-(1-Indolinyl)benzonitrile can be achieved through several methods, including:
These synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 4-(1-Indolinyl)benzonitrile features an indole ring attached to a benzonitrile group. The key structural data includes:
C1=CC2=C(C=C1)C(=CN2)C#NRZVJYFVQKXKJQF-UHFFFAOYSA-NThe compound exhibits a planar structure due to conjugation between the aromatic rings, which is crucial for its electronic properties.
4-(1-Indolinyl)benzonitrile can participate in several chemical reactions:
These reactions highlight the versatility of 4-(1-Indolinyl)benzonitrile in synthetic organic chemistry, making it a valuable intermediate for further chemical transformations .
The mechanism of action for 4-(1-Indolinyl)benzonitrile primarily revolves around its interactions with biological targets or its role as an intermediate in synthetic pathways. In biological contexts, compounds containing indole structures are known to exhibit various pharmacological activities, including anticancer and antimicrobial properties.
Research indicates that the indole moiety may interact with specific receptors or enzymes, influencing cellular pathways. For instance, studies have shown that indole derivatives can modulate signaling pathways related to inflammation and cancer cell proliferation .
The physical properties of 4-(1-Indolinyl)benzonitrile include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions .
4-(1-Indolinyl)benzonitrile has several noteworthy applications:
Research continues to explore its potential therapeutic applications, particularly in cancer treatment and other areas of drug development .
The core structure of 4-(1-indolinyl)benzonitrile exemplifies a strategic hybridization approach in medicinal chemistry, merging the planar, electron-rich indoline moiety with the linear, polar benzonitrile group. This design leverages the indoline’s capacity for hydrophobic interactions and hydrogen bonding via its pyrrolidine nitrogen, while the benzonitrile’s cyano group provides a dipole moment favorable for target engagement and metabolic resistance. In kinase inhibitor development, analogous indole/azaindole scaffolds demonstrate precise hinge-binding interactions through N–H···N and C=O···H–N hydrogen bonds with kinase ATP pockets, as observed in FDA-approved drugs like Ponatinib [2]. The benzonitrile component’s linear geometry enhances spatial orientation toward deep hydrophobic regions of target proteins, improving binding affinity. Computational studies of structurally related FPR2 agonists reveal that the benzonitrile linker optimizes the distance between the indoline’s aromatic system and critical pharmacophoric elements (e.g., ureidopropanamide groups), enabling optimal receptor surface contact [1]. This hybrid architecture balances conformational rigidity and rotational freedom, facilitating adaptation to both open and allosteric binding pockets.
4-(1-Indolinyl)benzonitrile serves as a pivotal intermediate in synthesizing ureidopropanamide-class FPR2 agonists. A representative multi-step sequence involves:
Table 1: Synthetic Intermediates for Ureidopropanamide Derivatives
| Intermediate | Key Reaction | Function in Agonist Synthesis |
|---|---|---|
| 4-(1-Indolinyl)benzonitrile | Nucleophilic aromatic substitution | Core scaffold providing FPR2 binding affinity |
| 4-(1-Indolinyl)aniline | Catalytic hydrogenation | Precursor for isocyanate formation |
| Aryl isocyanate derivative | Phosgenation of aniline | Electrophile for ureido bond formation |
| Chiral ureidopropanamide | Nucleophilic addition to isocyanate | Final agonist with stereochemical specificity |
Alternative routes include Pd-catalyzed Buchwald-Hartwig amination for sterically hindered indoline variants. Post-functionalization of the benzonitrile group (e.g., hydrolysis to carboxylic acid) further diversifies the scaffold’s polarity, enabling optimization of log P and solubility [1] [7].
Stereochemistry profoundly influences the FPR2 agonist efficacy of 4-(1-indolinyl)benzonitrile-derived ureidopropanamides. Systematic studies comparing (R)- and (S)-enantiomers of 3-(1H-indol-3-yl)-2-ureidopropanamide conjugates reveal >10-fold differences in calcium mobilization potency. The (S)-enantiomer of compound 11l (structurally featuring the 4-(1-indolinyl)benzonitrile motif) exhibits submicromolar EC₅₀ values (0.12 µM) in FPR2 activation assays, while its (R)-counterpart shows significantly reduced activity (EC₅₀ > 5 µM) [1]. This enantioselectivity arises from:
Table 2: Impact of Stereochemistry on FPR2 Agonist Activity
| Compound | Configuration | Calcium Mobilization EC₅₀ (µM) | Metabolic Stability (t₁/₂, min) | Brain Penetration (AUC₀₋₂₄, ng·h/g) |
|---|---|---|---|---|
| 11l | (S) | 0.12 | 48 | 850 |
| 11l | (R) | 5.3 | 52 | 210 |
| 11d | (S) | 0.38 | 22 | 320 |
| 11d | (R) | 4.1 | 25 | 95 |
Metabolic lability, particularly hepatic oxidative dealkylation or CYP450-mediated oxidation, presents a key challenge for 4-(1-indolinyl)benzonitrile derivatives. Strategic substituent modifications address this:
Table 3: Metabolic Stability Optimization Strategies
| Modification Strategy | Representative Compound | Microsomal t₁/₂ (min, Rat) | Key Structural Change |
|---|---|---|---|
| Unoptimized lead | MR39 (2) | 48 | Phenylcyclopropylmethyl substituent |
| Heterocyclic rigidification | 11e | >60 | Tetrahydroisoquinoline replacing indoline |
| Fluorine substitution | 11k | 110 | 4-Fluorophenyl ureido group |
| Steric shielding (gem-dimethyl) | 11o | >120 | α,α-Dimethyl on propyl linker |
| Bioisostere (tetrazole) | 1c | 252 | 1H-Tetrazole replacing benzonitrile |
These optimizations collectively enhance pharmacokinetic profiles without compromising target engagement, enabling in vivo efficacy in neuroinflammatory models [1] [4].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1